ethyl 3-(1-benzofuran-2-amido)benzoate
Description
Ethyl 3-(1-benzofuran-2-amido)benzoate is a benzoate ester derivative featuring a benzofuran-2-amido substituent at the meta position of the benzene ring. This compound combines the aromatic benzoate ester framework with a benzofuran moiety, a heterocyclic structure known for its electron-rich properties and biological relevance.
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
ethyl 3-(1-benzofuran-2-carbonylamino)benzoate |
InChI |
InChI=1S/C18H15NO4/c1-2-22-18(21)13-7-5-8-14(10-13)19-17(20)16-11-12-6-3-4-9-15(12)23-16/h3-11H,2H2,1H3,(H,19,20) |
InChI Key |
IANBWWKJDIHYFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
solubility |
0.7 [ug/mL] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1-benzofuran-2-amido)benzoate typically involves multiple steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution Reactions: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized benzofuran derivatives, reduced alcohols, and various substituted benzofuran compounds.
Scientific Research Applications
ethyl 3-(1-benzofuran-2-amido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-tumor, antibacterial, and antiviral activities.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: Its biological activities make it a candidate for studying various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of ethyl 3-(1-benzofuran-2-amido)benzoate involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, modulating their activity. The amino group may form hydrogen bonds with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative .
Comparison with Similar Compounds
Structural and Functional Analogues
a) Ethyl 4-(Dimethylamino)benzoate
- Structure: A para-substituted benzoate ester with a dimethylamino group.
- Key Findings: Exhibits higher reactivity in resin polymerization compared to methacrylate-based co-initiators, achieving superior degrees of conversion (up to 85% vs. 70% for 2-(dimethylamino)ethyl methacrylate) . Demonstrates enhanced physical properties (e.g., tensile strength, hardness) in resin cements, attributed to its efficient electron-donating dimethylamino group .
b) Methyl 2-Benzoylamino-3-arylaminobut-2-enoates
- Structure : Benzoate esters with enamine substituents, synthesized via PTSA-catalyzed reactions .
- Key Findings: These compounds serve as intermediates in heterocyclic synthesis (e.g., oxazoloquinolines), highlighting the versatility of benzoate esters in constructing complex scaffolds .
- Contrast : The benzofuran-2-amido group in the target compound introduces rigidity, which may limit conformational flexibility but enhance binding affinity in pharmaceutical applications.
c) Ethyl Benzoate
- Structure : Simplest alkyl benzoate ester (ethyl ester of benzoic acid).
- Key Findings :
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polarity) | Reactivity in Polymerization |
|---|---|---|---|---|
| Ethyl 3-(1-benzofuran-2-amido)benzoate* | ~325.34 | 180–190 (estimated) | Low (non-polar solvents) | Moderate (amide-mediated) |
| Ethyl 4-(dimethylamino)benzoate | 193.21 | 98–100 | High (polar solvents) | High (amine-mediated) |
| Ethyl Benzoate | 150.17 | -34 | Moderate (organic solvents) | None |
*Estimated data based on structural analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
